Dual PARP EGFR ligand for PROTAC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound known as “Dual PARP EGFR ligand for PROTAC” represents a significant advancement in the field of targeted protein degradation. This compound is designed to simultaneously target and degrade two critical proteins: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). By combining the principles of proteolysis targeting chimera (PROTAC) technology with dual targeting capabilities, this compound offers a novel approach to cancer treatment, potentially overcoming the limitations of single-target therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dual PARP EGFR ligand for PROTAC involves the use of existing inhibitors for EGFR (such as gefitinib) and PARP (such as olaparib). These inhibitors are linked via a bifunctional linker to an E3 ubiquitin ligase ligand (such as CRBN or VHL). The synthetic route typically involves the following steps:

Preparation of the bifunctional linker: This involves the synthesis of a linker that can connect the two inhibitors to the E3 ligase ligand.

Coupling of inhibitors to the linker: The EGFR and PARP inhibitors are chemically linked to the bifunctional linker under specific reaction conditions.

Attachment of the E3 ligase ligand: The final step involves attaching the E3 ligase ligand to the linker-inhibitor complex

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would need to ensure high purity and yield, with stringent quality control measures to verify the integrity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: The Dual PARP EGFR ligand for PROTAC undergoes several types of chemical reactions during its synthesis and application:

Substitution Reactions: These occur during the coupling of inhibitors to the linker and the attachment of the E3 ligase ligand.

Oxidation and Reduction Reactions: These may be involved in the preparation of the bifunctional linker and the modification of inhibitors.

Common Reagents and Conditions:

Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO), coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), and catalysts like palladium on carbon (Pd/C).

Major Products: The major product of these reactions is the this compound, which is a complex molecule capable of targeting and degrading both EGFR and PARP proteins .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of the Dual PARP EGFR ligand for PROTAC involves the following steps:

Binding to Targets: The compound binds simultaneously to EGFR and PARP proteins in cancer cells.

Recruitment of E3 Ligase: The attached E3 ligase ligand recruits the E3 ubiquitin ligase to the target proteins.

Ubiquitination: The E3 ligase facilitates the ubiquitination of EGFR and PARP, marking them for degradation.

Proteasomal Degradation: The ubiquitinated proteins are recognized and degraded by the proteasome, leading to the depletion of EGFR and PARP in the cell

Comparaison Avec Des Composés Similaires

Single-target PROTACs: These compounds target only one protein for degradation, such as ARV-110 (targeting androgen receptor) and ARV-471 (targeting estrogen receptor).

Dual-targeted Small Molecules: These include bispecific antibodies and other small molecules designed to inhibit two targets simultaneously

Uniqueness: The Dual PARP EGFR ligand for PROTAC is unique in its ability to simultaneously degrade two distinct proteins involved in cancer progression. This dual-targeting capability offers several advantages:

Enhanced Efficacy: By targeting two proteins, the compound can more effectively disrupt cancer cell survival pathways.

Reduced Resistance: The simultaneous degradation of two targets reduces the likelihood of cancer cells developing resistance.

Lower Doses: The dual-targeting approach allows for lower doses of each inhibitor, potentially reducing side effects

Activité Biologique

The development of proteolysis-targeting chimeras (PROTACs) has revolutionized targeted protein degradation, particularly in cancer therapy. Among the innovations in this field is the Dual PARP EGFR ligand for PROTAC , which aims to simultaneously degrade two critical proteins involved in tumor growth and resistance: the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of PROTAC Mechanism

PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of target proteins via the proteasome. The general mechanism involves:

- Binding : The PROTAC binds to both a target protein (e.g., EGFR or PARP) and an E3 ubiquitin ligase.

- Ubiquitination : This binding promotes the ubiquitination of the target protein.

- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This mechanism allows for effective reduction of protein levels rather than merely inhibiting their function, providing a potential advantage in overcoming drug resistance seen in traditional therapies.

Design and Synthesis

Recent studies have focused on rationally designing dual-targeting PROTACs that can degrade both EGFR and PARP. For instance, gefitinib (an EGFR inhibitor) and olaparib (a PARP inhibitor) were utilized as substrates linked through E3 ligands such as CRBN or VHL. This approach has led to the successful synthesis of several dual PROTAC compounds capable of degrading both targets simultaneously in cancer cell lines.

Table 1: Summary of Dual PROTAC Compounds

| Compound Name | Target Proteins | E3 Ligand | Degradation Efficiency | IC50 (µM) |

|---|---|---|---|---|

| DP-C-1 | EGFR, PARP | VHL | High | 5.47 |

| DP-V-4 | EGFR, PARP | CRBN | Moderate | 12.80 |

| PROTAC B3 | NAMPT | VHL | High | Not reported |

Case Study: Dual PROTACs in Ovarian Cancer

In a study by Zheng et al., a novel dual PROTAC (PROTAC B3) targeting both EGFR and PARP was developed. This compound demonstrated significant efficacy in reducing cell viability in ovarian cancer models. Notably, it reduced tumor growth in a subcutaneous xenograft model without causing overt toxicity, indicating a favorable safety profile compared to traditional chemotherapeutics .

Mechanistic Insights

The degradation kinetics of these dual PROTACs have been characterized extensively. For example, DP-C-1 was shown to initiate degradation within 6 hours of treatment, with an increasing rate up to 48 hours before plateauing . This time-dependent degradation emphasizes the importance of dosing schedules in therapeutic applications.

Research Findings

- Selectivity and Toxicity : The improved selectivity of dual PROTACs over traditional inhibitors has been highlighted as a critical advantage. In preclinical models, compounds like PROTAC B3 exhibited reduced toxicity profiles compared to their parental counterparts .

- Linker Composition : The choice of linker between the two ligands plays a crucial role in determining the efficacy of PROTACs. Studies indicate that varying linker lengths can significantly impact target engagement and degradation efficiency .

- Clinical Implications : The ability to degrade multiple targets simultaneously may provide a strategic advantage in treating cancers with complex resistance mechanisms. By targeting both EGFR and PARP, these dual PROTACs could potentially overcome resistance pathways that arise from monotherapy approaches .

Propriétés

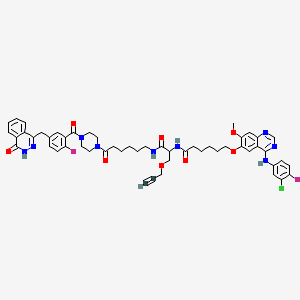

Formule moléculaire |

C53H56ClF2N9O8 |

|---|---|

Poids moléculaire |

1020.5 g/mol |

Nom IUPAC |

6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |

InChI |

InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60) |

Clé InChI |

BNDSNLWRYZUWNY-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.